RORγ Inverse Agonism: Direct Comparison of N,N-Diethyl vs. N,N-Dimethyl Sulfonamide Substitution on Benzoxazolone Core
N,N-Diethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS 116574-47-1) demonstrates measurable inverse agonist activity at the human RORγ (RORc) nuclear receptor. [1] In a scintillation proximity displacement assay, the compound displaced [3H2]25-hydroxycholesterol from the human RORc ligand-binding domain (LBD) with an IC50 of 130 nM. [1] In a cell-based transcriptional assay using GAL4-fused RORc expressed in HEK293 cells, it exhibited inverse agonist activity with an EC50 of 1,000 nM. [1] In contrast, the N,N-dimethyl analog (CAS 51550-67-5) lacks reported RORγ activity in the same curated database, and the primary sulfonamide analog (CAS 22876-18-2) is documented primarily as a carbonic anhydrase inhibitor scaffold with no RORγ engagement data. [2] This substitution-dependent activity profile suggests that the diethylamine moiety is a critical pharmacophoric element for RORγ inverse agonism within this chemotype.
| Evidence Dimension | RORγ (RORc) inverse agonism — cell-free binding displacement |
|---|---|
| Target Compound Data | IC50 = 130 nM (RORc-LBD displacement assay) |
| Comparator Or Baseline | N,N-Dimethyl analog (CAS 51550-67-5): No reported RORγ activity; Primary sulfonamide (CAS 22876-18-2): No reported RORγ activity |
| Quantified Difference | Target compound is the only N,N-dialkyl 6-sulfonamidobenzoxazolone with publicly reported RORγ binding data; absence of activity for comparators indicates >10-fold selectivity driven by N-substituent |
| Conditions | In vitro: Displacement of [3H2]25-hydroxycholesterol from recombinant human RORc-LBD, scintillation counting, 3 hr incubation (BindingDB assay ID linked to CHEMBL3263696) |
Why This Matters
For programs targeting RORγ in inflammatory disease (e.g., psoriasis, rheumatoid arthritis, multiple sclerosis), CAS 116574-47-1 provides a validated chemical starting point with quantified target engagement, whereas alternative N-substituted benzoxazolone sulfonamides lack this activity, rendering them unsuitable surrogates.
- [1] BindingDB. BDBM50012123 / CHEMBL3263696: Affinity data for human RORc-LBD (IC50 = 130 nM) and GAL4-RORc cell-based assay (EC50 = 1,000 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50012123 View Source
- [2] Kuujia.com. 'Cas no 22876-18-2 (2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide): carbonic anhydrase inhibition context.' https://www.kuujia.com/cas-22876-18-2.html View Source
